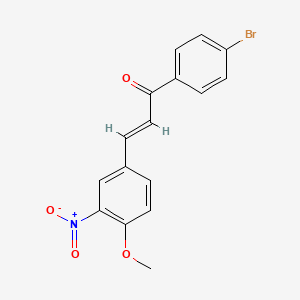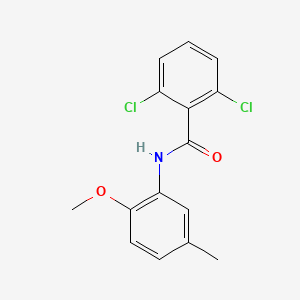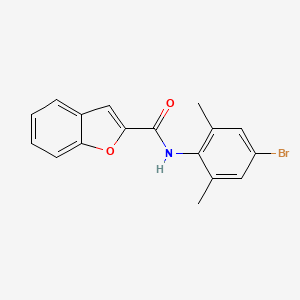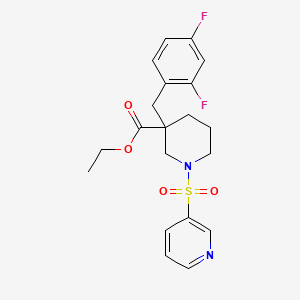
1-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
Overview
Description
1-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one, commonly known as BMNP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMNP belongs to the class of chalcones, which are known for their diverse biological activities.
Scientific Research Applications
BMNP has been extensively studied for its potential applications in various fields. In medicinal chemistry, BMNP has shown promising results as an anti-inflammatory, anti-cancer, and anti-bacterial agent. BMNP has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, BMNP has been investigated for its potential use in organic electronics and as a photosensitizer for dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of BMNP is not fully understood. However, studies have shown that BMNP exerts its biological activities by modulating various signaling pathways. For example, BMNP has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. BMNP has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BMNP has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that BMNP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMNP has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages. In addition, BMNP has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
BMNP has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield. BMNP is also stable under normal laboratory conditions. However, one limitation of BMNP is its poor solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on BMNP. One area of research is to further investigate its potential as an anti-cancer agent. Another area of research is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. In addition, research could focus on improving the solubility of BMNP to make it more versatile for use in lab experiments. Finally, research could focus on developing new synthetic methods for BMNP that are more efficient and environmentally friendly.
In conclusion, BMNP is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent, as well as its potential use in organic electronics and as a photosensitizer, make it a versatile compound for further exploration. Further research is needed to fully understand its mechanism of action and to explore its potential in different fields.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4/c1-22-16-9-3-11(10-14(16)18(20)21)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPREFJVZJSSMN-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-nitro-4-phenyl-3-[3-(6-quinolinyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3906164.png)

![5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3906177.png)
![N-(4-methyl-2-pyridinyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3906180.png)
![2-methoxy-4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B3906201.png)
![{3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-indol-1-yl}acetic acid](/img/structure/B3906209.png)
![2-(5-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3906214.png)
![8-[(8-fluoroquinolin-2-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3906215.png)
![2-[(2-isonicotinoylhydrazino)carbonyl]-5-nitrobenzoic acid](/img/structure/B3906220.png)



![4-[2-(4-tert-butyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B3906262.png)
![2-{4-[1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B3906264.png)